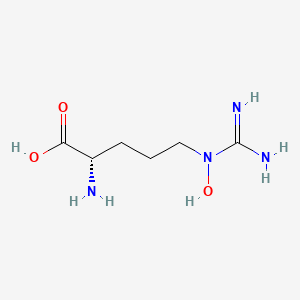

N(5)-Hydroxy-L-arginine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N(delta)-hydroxy-L-arginine is a hydroxy-L-arginine and a non-proteinogenic L-alpha-amino acid.

Aplicaciones Científicas De Investigación

Biochemical Role and Mechanism of Action

N(5)-Hydroxy-L-arginine is a product of the oxidation of L-arginine by nitric oxide synthases (NOS). It acts as a precursor for nitric oxide, a critical signaling molecule involved in various physiological processes. NOHA can also inhibit arginase, an enzyme that competes with NOS for L-arginine, thereby redirecting the metabolism of L-arginine towards nitric oxide production instead of ornithine synthesis.

Key Mechanisms:

- Inhibition of Arginase : NOHA has been shown to effectively inhibit arginase activity, which is crucial in conditions where arginine metabolism needs to be redirected towards nitric oxide production .

- Reduction to L-Arginine : NOHA can be reduced back to L-arginine by mitochondrial amidoxime reducing components (mARC), enhancing the endogenous levels of L-arginine and subsequently nitric oxide .

Cardiovascular Health

NOHA's role in enhancing nitric oxide production makes it a candidate for treating cardiovascular diseases. Studies indicate that increasing nitric oxide availability can improve endothelial function and vascular health, particularly in conditions like hypertension and heart failure .

| Condition | Application of NOHA | Observed Effects |

|---|---|---|

| Hypertension | Supplementation with NOHA | Improved vasodilation |

| Atherosclerosis | Inhibition of arginase | Reduced plaque formation |

| Heart Failure | Increased nitric oxide levels | Enhanced cardiac function |

Infectious Diseases

Research has demonstrated that NOHA can inhibit the growth of Leishmania parasites by reducing arginase activity in macrophages, which is essential for the parasites' survival . This inhibition leads to decreased availability of L-ornithine, necessary for polyamine synthesis in the parasites.

Case Study:

- In experiments with infected macrophages, treatment with NOHA resulted in a significant decrease in arginase activity from 25.67 ± 1.24 to 1.23 ± 0.08 units at a concentration of 100 μM, correlating with reduced parasite growth .

Cancer Research

NOHA's ability to induce apoptosis in tumor cells that rely on polyamines for growth has been explored as a potential cancer therapy. By inhibiting arginase, NOHA may limit the supply of L-ornithine, thus impairing tumor proliferation.

Pharmacokinetics

The pharmacokinetic profile of NOHA indicates rapid clearance from plasma with a short half-life, which poses challenges for its therapeutic use but also highlights the need for developing derivatives with improved stability .

Comparative Studies

Comparative studies have shown that modifications to the NOHA structure can enhance its potency as an arginase inhibitor while maintaining selectivity over NOS, which is crucial for minimizing side effects associated with nitric oxide synthase inhibition .

Propiedades

Número CAS |

42599-90-6 |

|---|---|

Fórmula molecular |

C6H14N4O3 |

Peso molecular |

190.2 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[carbamimidoyl(hydroxy)amino]pentanoic acid |

InChI |

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-10(13)6(8)9/h4,13H,1-3,7H2,(H3,8,9)(H,11,12)/t4-/m0/s1 |

Clave InChI |

KWDSFGYQALRPMG-BYPYZUCNSA-N |

SMILES |

C(CC(C(=O)O)N)CN(C(=N)N)O |

SMILES isomérico |

C(C[C@@H](C(=O)O)N)CN(C(=N)N)O |

SMILES canónico |

C(CC(C(=O)O)N)CN(C(=N)N)O |

Sinónimos |

N(5)-hydroxy-L-arginine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.